molecular formula C20H18BrN3O3S B11205810 2-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11205810
M. Wt: 460.3 g/mol
InChI Key: HZJYSDORBDWPLS-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that combines a bromobenzamide moiety with a thienopyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the thienopyrazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Bromination: Introduction of the bromine atom into the benzamide moiety is usually carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Coupling reactions: The final step involves coupling the brominated benzamide with the thienopyrazole intermediate under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-methylbenzamide
  • o-bromobenzamide

Uniqueness

2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thienopyrazole ring system, which is not present in the similar compounds listed above. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18BrN3O3S

Molecular Weight

460.3 g/mol

IUPAC Name

2-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C20H18BrN3O3S/c1-12-6-5-9-18(13(12)2)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-7-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)

InChI Key

HZJYSDORBDWPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br)C

Origin of Product

United States

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